molecular formula C9H15N5O7S2 B046393 Amidosulfuron CAS No. 120923-37-7

Amidosulfuron

Cat. No.: B046393
CAS No.: 120923-37-7
M. Wt: 369.4 g/mol
InChI Key: CTTHWASMBLQOFR-UHFFFAOYSA-N
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Description

Amidosulfuron is a broad-spectrum herbicide primarily used to control broad-leaved weeds. It is a member of the sulfonylurea herbicide family, known for its high solubility in water and potential for leaching into groundwater. This compound is volatile and exhibits moderate toxicity to most terrestrial and aquatic species. It is not persistent in soil systems but may persist in water under certain conditions .

Mechanism of Action

Target of Action

Amidosulfuron, a broad-spectrum herbicide, primarily targets the enzyme Acetolactate Synthase (ALS) in plants . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and plant growth . Despite its structural deviation from typical sulfonylurea herbicides, this compound exhibits a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these crucial amino acids and ultimately causing plant growth inhibition . The treatment with this compound also results in a reduction of photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate, as well as content alteration of several free amino acids in the treated plants .

Pharmacokinetics

This compound exhibits a biphasic elimination in the plasma of rats, with a fast initial elimination (half-lives ranged between 1 and 2 hours) in which the main part of the radioactivity is excreted and a second slow elimination of a minor part of the radioactivity .

Result of Action

The action of this compound leads to several observable effects at the molecular and cellular level. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly . This results in the inhibition of plant growth and can induce male sterility in certain plants like rapeseed .

Action Environment

This compound is volatile, highly soluble in water, and based on its chemical properties, has a high potential for leaching to groundwater . . These environmental factors can influence the compound’s action, efficacy, and stability. The herbicide’s effectiveness can also vary depending on the specific weed species present, as it offers special activity against certain weeds like Galium aparine .

Biochemical Analysis

Biochemical Properties

Amidosulfuron interacts with various enzymes and proteins in plants. It is primarily absorbed by the leaves of plants but is also absorbed through the roots . It has special activity against Galium aparine at rates as low as 15 g a.i./ha .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly after exposure to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the enzyme Acetolactate synthase (ALS), which is a key enzyme in the biosynthesis of branched-chain amino acids . This inhibition leads to a reduction in photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate .

Temporal Effects in Laboratory Settings

The degradation of this compound in soil is strongly dependent on temperature and moisture levels. In controlled laboratory experiments, first-order half-lives ranged from 26 ± 3 days to 79 ± 2 days in three Canadian soils at 20°C .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the enzyme Acetolactate synthase (ALS), disrupting this pathway .

Transport and Distribution

This compound is primarily absorbed by the leaves of plants but is also absorbed through the roots . The specific transporters or binding proteins it interacts with are not currently known.

Subcellular Localization

It is known to cause deformation of chloroplasts in leaf and anther epidermis, and tapetal plastids . This suggests that this compound may localize to these organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidosulfuron is synthesized through a series of chemical reactions involving sulfonylurea intermediatesThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The production facilities are equipped with advanced technologies to handle the volatile and potentially hazardous nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: Amidosulfuron undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Amidosulfuron has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Tribenuron Methyl
  • Metsulfuron Methyl
  • Cinosulfuron
  • Pyrazosulfuron Ethyl
  • Imazosulfuron

Comparison: Amidosulfuron is unique among sulfonylurea herbicides due to its specific structural features and mode of action. Unlike other sulfonylureas, this compound does not contain a substituted aromatic sulfonamide. Despite this structural deviation, it still inhibits acetolactate synthase, similar to other sulfonylurea herbicides. This unique structure contributes to its specific herbicidal properties and effectiveness in controlling a wide range of broad-leaved weeds .

Properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTHWASMBLQOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057945
Record name Amidosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120923-37-7
Record name Amidosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120923-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidosulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120923377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dithia-2,4-diazahexanamide, N-(4,6-dimethoxy-2-pyrimidinyl)-4-methyl-, 3,3,5,5-tetraoxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMIDOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZNU868K0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

32.3 g of 1-[(N-methylsulfonyl-N-methylamino)-sulfonyl]-3-(N-methylsulfonyl-N-methylamino)urea are slurried in 500 ml of chlorobenzene, 15.5 g of 2-amino-4,6-di-methoxypyrimidine are added at 80° C. with stirring, and the mixture is heated for 3 hours at 80° C. After cooling to 20° C., the precipitate is filtered off and washed with 100 ml of chlorobenzene. 36.4 g of the desired product are obtained with a purity of 98.1%, corresponding to a yield of 96.8% of theory. The melting point for the product is 183°-185° C. 5.1 g of N-methylmethanesulfonamide are recovered from the filtrate by distillation, corresponding to a yield of 92.7% of theory.
Name
1-[(N-methylsulfonyl-N-methylamino)-sulfonyl]-3-(N-methylsulfonyl-N-methylamino)urea
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
96.8%

Synthesis routes and methods II

Procedure details

37.6 g of (N-methylsulfonyl-N-methylamino)sulfonamide are dissolved in 500 ml of acetonitrile, 55.0 g of phenyl 4,6-dimethoxy-2-pyrimidylcarbamate are added dropwise at room temperature, and the mixture is stirred for 18 hours at room temperature. Approx. 400 ml of acetonitrile are distilled off, and then 200 ml of water are added at 0° C., and the mixture is brought to pH 2-3 using 2N HCl. The product which has precipitated is filtered off with suction and washed with water. 72.6 g of the desired product of a purity of 98.4% are obtained, which corresponds to a yield of 96.8% of theory. The melting point of the product is 185-186° C.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Yield
96.8%

Synthesis routes and methods III

Procedure details

52.0 g of ethyl (N-methylsulfonyl-N-methylamino)sulfonylcarbamate are dissolved in 500 ml of chlorobenzene, 31.0 g of 2-amino-4,6-dimethoxypyrimidine are added at room temperature with stirring, and the mixture is heated at 80° C. for 3 hours. After cooling to 0° C., the precipitate is filtered off and washed with 100 ml of chlorobenzene. 72.7 g of the desired product of a purity of 98.5% are obtained, which corresponds to a yield of 97.2% of theory. The melting point of the product is 185°-186° C.
Name
ethyl (N-methylsulfonyl-N-methylamino)sulfonylcarbamate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Yield
97.2%

Synthesis routes and methods IV

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
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Name
Quantity
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Reaction Step One

Synthesis routes and methods V

Procedure details

340 g (2.52 mol) of sulfuryl chloride are introduced into 1.5 l of acetonitrile, and 260 g (4.0 mol) of sodium cyanate are added in portions within the space of 20 min while stirring vigorously (20° C.). The mixture is stirred for a further 15 min and then 222 g (2.0 mol) of N-methylmethanesulfonamide are added dropwise at 25° C., the temperature is raised slowly and the mixture is heated to reflux for 200 min while stirring vigorously. Subsequently, the excess sulfuryl chloride is distilled off with the solvent under 100 mbar up to an internal temperature of 50° C. After releasing the pressure under nitrogen, 1.5 l of acetonitrile (optionally also toluene etc.) are added and 155 g (1.0 mol) of 2-amino-4,6-dimethoxy-pyrimidine are introduced at 0° C. After 75 min, 1.0 l of water is added and the precipitate is separated off and washed. 304 g of 1-[(N-methylsulfonyl-N-methyl-amino)-sulfonyl]-3-(4,6-dimethoxy-2-pyrimidyl)-urea are obtained with a melting point of 176 to 178° C. The product is in accordance with a comparison sample and, according to analysis by high pressure liquid chromatography (HPLC), has a purity of 96%; yield: 77% of theory.
Quantity
340 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of amidosulfuron in plants?

A1: this compound, similar to other sulfonylurea herbicides, primarily targets acetolactate synthase (ALS) in plants. [] ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids, namely valine, leucine, and isoleucine. []

Q2: How does this compound interact with its target enzyme?

A2: this compound binds to ALS and inhibits its activity. This binding is time-dependent and accumulative, leading to the formation of a peracetate adduct with the enzyme's cofactor, thiamine diphosphate (ThDP). []

Q3: What are the downstream effects of this compound's inhibition of ALS?

A3: Inhibition of ALS by this compound disrupts the biosynthesis of branched-chain amino acids. This disruption leads to a cascade of effects, including reduced photosynthesis rates, chlorophyll content, and soluble sugar levels in plants. [] Additionally, alterations in the content of free amino acids and the appearance of autophagic vacuoles in cells are observed. [] Ultimately, these effects contribute to the death of susceptible plants.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, please refer to publicly available chemical databases or the this compound product safety data sheet.

Q5: Does the formulation of this compound influence its efficacy in weed control?

A5: Yes, studies show that the formulation of this compound can influence its efficacy. For instance, an oil dispersion (OD) formulation of an this compound and iodosulfuron-methyl-sodium mixture demonstrated greater sensitivity in controlling certain weed species compared to a water-dispersible granule (WG) formulation, particularly under specific environmental conditions. [, ]

Q6: How do environmental conditions affect the efficacy of this compound?

A6: Environmental factors such as temperature, relative humidity, and soil moisture can influence the efficacy of this compound. Research indicates that the efficacy of a WG formulation is more susceptible to these factors compared to an OD formulation. [] For example, high relative humidity and soil moisture generally led to better control of certain weed species with the WG formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily known for its herbicidal activity, acting as an enzyme inhibitor rather than a catalyst. The research provided does not mention any catalytic properties associated with this compound.

Q8: Have computational methods been employed to study this compound's interactions with ALS?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and ALS. These studies confirm that this compound effectively inhibits the binding of the enzyme's cofactor, TDL (lactyl-ThDP), to ALS. []

Q9: How does the structure of this compound compare to other sulfonylurea herbicides, and what is the impact on its activity?

A9: this compound, unlike many sulfonylurea herbicides, lacks a second aromatic ring in its structure. [] This structural difference results in fewer interactions with the ALS enzyme, leading to a relatively lower binding affinity compared to herbicides with two heteroaromatic rings. []

Q10: How does the stability of this compound vary with pH and temperature?

A10: this compound undergoes hydrolysis, and its degradation rate is influenced by both pH and temperature. [] The research indicates that hydrolysis follows first-order kinetics and is faster in acidic conditions (lower pH) and at higher temperatures. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical techniques are used for the analysis of this compound, including:

    Q12: What are the primary degradation pathways of this compound in the environment?

    A12: Research indicates that this compound primarily degrades through hydrolysis in the environment. [, ] The rate of hydrolysis is affected by factors like soil pH, temperature, and moisture. [, ] Studies also demonstrate that microbial activity in the soil contributes to the degradation of this compound. [, ]

    Q13: What are the identified degradation products of this compound?

    A13: Studies employing simulated sunlight irradiation identified several degradation products of this compound in aqueous solutions. [] These products mainly result from the loss of molecules such as methylsulfamic acid, sulfocarbamic acid, carbamic acid, methyl(methylsulfonyl)sulfamic acid, N-methylmethanesulfonamide, and sulfonic acid. [] Additionally, processes like O- and S-demethylation and hydroxylation contribute to the formation of degradation products. []

    Q14: How does this compound impact non-target organisms?

    A14: Research shows that this compound can negatively impact non-target organisms. For example, exposure to this compound caused significant growth inhibition, reduced biomass, decreased photosynthetic pigment content, and increased oxidative stress markers in the aquatic macrophyte Lemna minor. [, ]

    Q15: How does this compound behave in different soil types?

    A15: The degradation and persistence of this compound vary depending on the soil type. Studies in Saskatchewan soils found that this compound had a longer half-life in clay soil compared to loamy sand soil under controlled laboratory conditions. [] This difference in degradation is attributed to factors like soil pH, organic matter content, and microbial activity. []

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